molecular formula C16H18ClNO2S2 B4893086 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide

4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide

Cat. No. B4893086
M. Wt: 355.9 g/mol
InChI Key: ZSFREGKBZBAEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide, also known as CMBS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that plays a critical role in protein folding and quality control in the endoplasmic reticulum (ER) of cells.

Mechanism of Action

4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide binds covalently to the active site of PDI, which contains a cysteine residue that is essential for its enzymatic activity. This covalent modification leads to the inhibition of PDI activity and the accumulation of misfolded proteins in the ER. The UPR pathway is then activated, leading to the upregulation of chaperones and other ER-resident proteins that help to alleviate ER stress and restore protein homeostasis.
Biochemical and physiological effects:
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide has been shown to have potent effects on protein folding and ER stress. It has been shown to induce ER stress and activate the UPR pathway in various cell types, leading to the upregulation of chaperones and other ER-resident proteins. 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide has also been shown to induce apoptosis in cancer cells, possibly through the activation of the ER stress-induced apoptotic pathway. However, the physiological effects of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide in vivo are still unclear and require further investigation.

Advantages and Limitations for Lab Experiments

4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide is a potent and specific inhibitor of PDI, making it a valuable tool compound for studying the function of PDI in various biological processes. However, the covalent modification of PDI by 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide can also lead to off-target effects and non-specific inhibition of other cysteine-containing proteins. Therefore, the use of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide should be carefully controlled and validated using appropriate controls.

Future Directions

There are several future directions for research on 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide and its applications. One direction is to investigate the physiological effects of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide in vivo and its potential therapeutic applications in various diseases. Another direction is to develop new and more potent inhibitors of PDI based on the structure of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide. Finally, the role of PDI in various biological processes, such as immune response and autophagy, should be further investigated using 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide as a tool compound.

Synthesis Methods

The synthesis of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylbenzyl mercaptan, followed by the reaction of the resulting intermediate with 2-aminoethyl sulfonamide. The final product is obtained after purification by column chromatography and recrystallization from ethanol. The yield of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide is typically around 60%.

Scientific Research Applications

4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide has been widely used as a tool compound to study the function of PDI in various biological processes. It has been shown to inhibit the activity of PDI in vitro and in vivo, leading to the accumulation of misfolded proteins in the ER and activation of the unfolded protein response (UPR) pathway. 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide has been used to investigate the role of PDI in protein folding, ER stress, and apoptosis. It has also been used to study the molecular mechanisms of various diseases, such as cancer, neurodegenerative disorders, and viral infections.

properties

IUPAC Name

4-chloro-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S2/c1-13-3-2-4-14(11-13)12-21-10-9-18-22(19,20)16-7-5-15(17)6-8-16/h2-8,11,18H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFREGKBZBAEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCCNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide

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